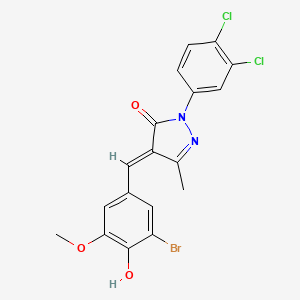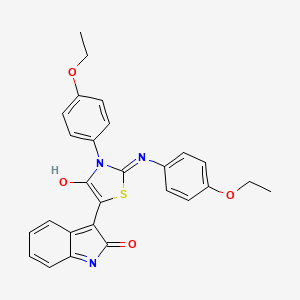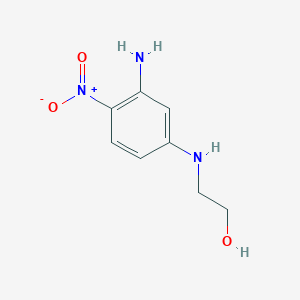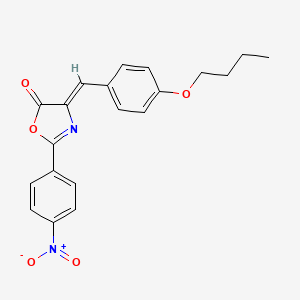![molecular formula C20H19ClN2OS B11692715 4-tert-butyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11692715.png)
4-tert-butyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-(4-(4-chlorophényl)-1,3-thiazol-2-yl)-4-tert-butylbenzamide est un composé organique synthétique de formule moléculaire C17H18ClNO. Il est connu pour sa structure chimique unique, qui comprend un groupe tert-butyle, un groupe chlorophényle et un groupe thiazolyle.
Méthodes De Préparation
La synthèse du N-(4-(4-chlorophényl)-1,3-thiazol-2-yl)-4-tert-butylbenzamide implique généralement les étapes suivantes :
Matières de départ : La synthèse commence par la préparation du chlorure de 4-tert-butylbenzoyle et du 4-chlorophénylthiazole.
Réaction de condensation : Le chlorure de 4-tert-butylbenzoyle est mis à réagir avec le 4-chlorophénylthiazole en présence d’une base comme la triéthylamine. Cette réaction forme le composé benzamide souhaité.
Purification : Le produit brut est purifié à l’aide de techniques telles que la recristallisation ou la chromatographie sur colonne pour obtenir le composé pur.
Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations du rendement et de la pureté.
Analyse Des Réactions Chimiques
Le N-(4-(4-chlorophényl)-1,3-thiazol-2-yl)-4-tert-butylbenzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent être effectuées à l’aide de réactifs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium, ce qui donne des formes réduites du composé.
Substitution : Le composé peut participer à des réactions de substitution, où les groupes fonctionnels du benzamide ou du cycle thiazole sont remplacés par d’autres groupes. Les réactifs courants pour ces réactions comprennent les halogènes et les nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
Le N-(4-(4-chlorophényl)-1,3-thiazol-2-yl)-4-tert-butylbenzamide présente plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes et comme réactif dans diverses réactions chimiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche se poursuit pour explorer son potentiel en tant qu’agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la production de produits pharmaceutiques et d’agrochimiques.
Applications De Recherche Scientifique
4-tert-butyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
Le mécanisme d’action du N-(4-(4-chlorophényl)-1,3-thiazol-2-yl)-4-tert-butylbenzamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l’application et du contexte d’utilisation spécifiques.
Comparaison Avec Des Composés Similaires
Le N-(4-(4-chlorophényl)-1,3-thiazol-2-yl)-4-tert-butylbenzamide peut être comparé à d’autres composés similaires, tels que :
N-(4-chlorophényl)-4-tert-butylbenzamide : Ce composé est dépourvu du cycle thiazole, ce qui le rend structurellement plus simple.
N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide : Ce composé possède un atome de fluor au lieu d’un atome de chlore, ce qui peut affecter ses propriétés chimiques et biologiques.
N-(2-chlorophényl)-4-tert-butylbenzamide : Ce composé a l’atome de chlore dans une position différente sur le cycle phényle, ce qui conduit à une réactivité et à des propriétés différentes.
La singularité du N-(4-(4-chlorophényl)-1,3-thiazol-2-yl)-4-tert-butylbenzamide réside dans sa combinaison spécifique de groupes fonctionnels, qui lui confère des caractéristiques chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C20H19ClN2OS |
|---|---|
Poids moléculaire |
370.9 g/mol |
Nom IUPAC |
4-tert-butyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C20H19ClN2OS/c1-20(2,3)15-8-4-14(5-9-15)18(24)23-19-22-17(12-25-19)13-6-10-16(21)11-7-13/h4-12H,1-3H3,(H,22,23,24) |
Clé InChI |
YJDSEZDNMMJUEW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3E)-1-(biphenyl-4-yl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692641.png)
![(4Z)-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692642.png)
![(3E)-3-(4-chlorobenzylidene)-5-phenyl-1-[4-(phenylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692648.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11692652.png)
![(3E)-1-(3-methoxyphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692663.png)
![N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11692674.png)
![butyl 5-{5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl}-2-chlorobenzoate](/img/structure/B11692680.png)


![4-[(4-Acetamidophenyl)carbamoyl]butanoic acid](/img/structure/B11692695.png)
![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692700.png)


